Physicochemical Properties and Synthetic Methodologies of 2-Cyclopentylpiperidine: A Comprehensive Technical Guide
Physicochemical Properties and Synthetic Methodologies of 2-Cyclopentylpiperidine: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry, saturated nitrogen-containing heterocycles are highly prized for their favorable pharmacokinetic profiles and three-dimensional structural complexity. 2-Cyclopentylpiperidine (CAS: 51616-99-0)[1] represents a critical scaffold in this domain. Featuring a basic piperidine core sterically modulated by a cyclopentyl substituent at the C2 position, this compound serves as a versatile building block for advanced therapeutics, including C5a receptor (C5aR) antagonists[2] and NRF2 regulators[3].
This whitepaper synthesizes the physicochemical profiling, mechanistic reactivity, and validated synthetic protocols for 2-cyclopentylpiperidine, providing a robust framework for its integration into drug discovery pipelines.
Molecular Architecture & Physicochemical Profile
The physicochemical behavior of 2-cyclopentylpiperidine is dictated by its aliphatic nature and the secondary amine within the piperidine ring. As a free base, it is an oily liquid prone to oxidation and carbon dioxide absorption from the air. Consequently, for long-term stability and aqueous biological assays, it is predominantly isolated and utilized as a hydrochloride salt (CAS: 1177350-52-5)[4].
The steric bulk of the cyclopentyl group adjacent to the nitrogen atom significantly influences its nucleophilicity and the stereochemical outcomes of downstream functionalizations.
Table 1: Core Physicochemical and Structural Properties
| Property | Value | Scientific Implication |
| Chemical Name | 2-Cyclopentylpiperidine | Core scaffold for 3D molecular design. |
| CAS Registry Number | 51616-99-0[1] | Primary identifier for the free base. |
| Molecular Formula | C10H19N[5] | Highly lipophilic in unprotonated state. |
| Molecular Weight | 153.27 g/mol | Low molecular weight, ideal for fragment-based design. |
| Monoisotopic Mass | 153.15175 Da[5] | Critical for high-resolution mass spectrometry (HRMS) tracking. |
| InChIKey | IXTALOBLEDXRNT-UHFFFAOYSA-N[6] | Standardized structural identifier. |
| SMILES | C1(CCCC1)C2CCCCN2[4] | Useful for predictive computational modeling. |
| Hazard Classifications | Skin Corr. 1B (H314), STOT SE 3 (H336)[1] | Requires handling in fume hoods with proper PPE due to corrosivity. |
Mechanistic Insights: Reactivity & Stereochemistry
As an Application Scientist, I frequently observe that the successful utilization of 2-cyclopentylpiperidine hinges on understanding the causality behind its reactivity:
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Nitrogen Basicity vs. Nucleophilicity: While the lone pair on the piperidine nitrogen makes it a strong base (typical pKa ~10.5), its nucleophilicity is attenuated by the adjacent C2-cyclopentyl group. This steric hindrance requires the use of highly reactive electrophiles (e.g., acyl chlorides rather than esters) or elevated temperatures during N-derivatization[7].
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Facial Selectivity: When functionalizing the piperidine ring (e.g., at the C3 position), the bulky cyclopentyl group dictates the stereochemical approach of reagents. Reagents will preferentially attack from the less hindered face, leading to highly diastereoselective outcomes—a property heavily exploited in the synthesis of cis-disubstituted C5aR antagonists[2].
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Causality of Salt Formation: The free base is susceptible to degradation. Converting it to the hydrochloride salt protonates the amine, effectively neutralizing its nucleophilicity and preventing auto-oxidation, thereby ensuring a stable, crystalline solid with enhanced solubility in polar solvents[4].
Synthetic Methodologies & Experimental Protocols
The most reliable method for accessing 2-cyclopentylpiperidine is the catalytic hydrogenation of 2-cyclopentylpyridine. Below are the field-validated protocols designed as self-validating systems to ensure experimental integrity.
Protocol A: Catalytic Hydrogenation to 2-Cyclopentylpiperidine Hydrochloride[8]
Objective: Reduce the aromatic pyridine ring without cleaving the cyclopentyl substituent.
Table 2: Reaction Optimization Parameters
| Parameter | Condition | Mechanistic Rationale |
| Catalyst | PtO₂ (Adams' Catalyst, ~16% w/w) | Highly active for aromatic reduction at low pressures; superior to Pd/C for pyridines. |
| Solvent | Ethanol | Excellent solubility profile for both the starting material and the resulting HCl salt. |
| Additive | 4M HCl in dioxane (1.5 eq) | Protonates the pyridine nitrogen, disrupting aromaticity and accelerating hydrogenation. |
| Expected Yield | ~65% | Reflects the isolated, highly pure crystalline salt. |
Step-by-Step Procedure:
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Preparation: Dissolve 2-cyclopentylpyridine (1.0 eq) in absolute ethanol within a pressure-rated hydrogenation vessel.
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Activation: Add 4M HCl in dioxane (1.5 eq). Causality: This immediately forms the pyridinium ion, which is significantly more susceptible to catalytic reduction than the neutral pyridine.
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Catalyst Addition: Carefully add PtO₂ (~16% w/w).
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Hydrogenation: Purge the vessel with inert gas, then introduce H₂ gas. Shake/stir the mixture under a hydrogen atmosphere for approximately 4 hours at room temperature.
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System Validation (Self-Check): Monitor the hydrogen pressure gauge. The reaction is deemed complete when hydrogen uptake ceases (theoretical consumption: 3 equivalents of H₂).
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Workup: Vent the H₂ gas and purge with nitrogen. Filter the mixture through a pad of Celite. Causality: PtO₂ reduces to finely divided, pyrophoric platinum metal; Celite safely traps these nanoscale particles, preventing fires and product contamination.
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Isolation: Concentrate the filtrate under reduced pressure to yield 2-cyclopentylpiperidine hydrochloride as a solid[8]. Verify the loss of aromatic protons (7.0–8.5 ppm) via ¹H NMR.
Protocol B: N-Acylation for Drug Candidate Synthesis[7]
Objective: Synthesize N-acyl derivatives (e.g., intermediate steps for C5aR antagonists).
Step-by-Step Procedure:
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Free-Basing: If starting from the HCl salt, partition the solid between dichloromethane (CH₂Cl₂) and 1M aqueous NaOH. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the reactive free base.
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Reaction Setup: Dissolve the free 2-cyclopentylpiperidine (1.0 eq) in dry CH₂Cl₂. Add triethylamine (Et₃N, 3.0 eq). Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated during acylation, preventing the starting material from precipiting out as an unreactive salt.
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Acylation: Dropwise add the desired acyl chloride (e.g., 2-methylbenzoyl chloride, 1.0 eq). Causality: Dropwise addition controls the reaction's exothermicity and prevents side reactions.
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System Validation (Self-Check): Stir for 2 hours. Monitor via TLC or LC-MS. The formation of the amide will appear as a less polar spot on TLC, and LC-MS will confirm the [M+H]⁺ mass peak[7].
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Purification: Dilute with ethyl acetate, wash sequentially with water and brine, dry over Na₂SO₄, and concentrate.
Applications in Drug Discovery
The 2-cyclopentylpiperidine architecture is a privileged scaffold in modern pharmacology:
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C5aR Antagonists: The complement system plays a major role in inflammatory diseases. Derivatives such as cis-2-cyclopentylpiperidine-3-carboxylic acid amides have been patented as potent modulators of the C5a receptor, utilized in treating pathologic activation of the immune system[2][7].
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NRF2 Regulators: Oxidative stress and aging-related diseases (e.g., Fuchs Endothelial Corneal Dystrophy) are targeted by NRF2 activators. 2-Cyclopentylpiperidine is utilized as a lipophilic, target-binding moiety in biaryl pyrazole compounds designed to regulate the NRF2/KEAP1 pathway[3].
Reaction Workflow Visualization
The following diagram illustrates the synthetic lifecycle of 2-cyclopentylpiperidine, from its precursor to its integration into pharmaceutical targets.
Fig 1: Synthetic workflow and drug discovery applications of 2-Cyclopentylpiperidine.
Sources
- 1. nextsds.com [nextsds.com]
- 2. US10035768B2 - C5aR antagonists - Google Patents [patents.google.com]
- 3. WO2017060854A1 - Biaryl pyrazoles as nrf2 regulators - Google Patents [patents.google.com]
- 4. CAS 1177350-52-5: Piperidina, 2-ciclopentil-, clorhidrato … [cymitquimica.com]
- 5. PubChemLite - C10H19N - Explore [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - IXTALOBLEDXRNT-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
